2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE involves multiple steps. One of the key steps includes the formation of the pyrrolo[3,4-d][1,2,3]triazole ring system. This can be achieved through the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-(4-CHLORO-1H-1,2,3-TRIAZOL-1-YL)PHENYL: Shares a similar triazole core but differs in the substituents attached to the core.
4-CHLORO-1H-1,2,3-TRIAZOLE: A simpler triazole derivative with fewer functional groups.
Uniqueness
2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE stands out due to its complex structure, which provides a unique combination of biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H12ClF2N5O3 |
---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H12ClF2N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27) |
InChI Key |
KQCNUFLINZLVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)F)F)Cl |
Origin of Product |
United States |
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